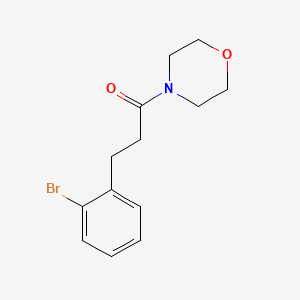

3-(2-Bromophenyl)-1-morpholinopropan-1-one

Beschreibung

3-(2-Bromophenyl)-1-morpholinopropan-1-one is a ketone derivative featuring a morpholine ring and a 2-bromophenyl substituent. This compound is structurally analogous to intermediates used in organic synthesis, particularly in the preparation of pharmaceuticals or ligands for catalysis.

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-(2-bromophenyl)-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-12-4-2-1-3-11(12)5-6-13(16)15-7-9-17-10-8-15/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKVNLBOHVQJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The general approach to synthesize 3-(2-Bromophenyl)-1-morpholinopropan-1-one involves:

Detailed Preparation Procedures

Bromination of Phenyl Precursors

Bromination is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions in carbon tetrachloride or similar solvents. This method selectively brominates the ortho position of the phenyl ring to give 2-bromophenyl derivatives.

Formation of 3-(2-Bromophenyl)propan-1-one

The 3-(2-bromophenyl)propan-1-one intermediate can be prepared by acylation or alkylation reactions involving the brominated aromatic compound and suitable ketone precursors.

- One method involves the reaction of 2-bromobenzyl halides with acetoacetate or related compounds under basic conditions to form the propanone structure.

- Alternatively, Friedel-Crafts acylation of 2-bromobenzene derivatives with propanoyl chloride or equivalent reagents can be employed.

Representative Synthetic Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Bromination | 2-Nitrotoluene + NBS + benzoyl peroxide, CCl4, reflux | 2-Bromobenzyl bromide |

| 2. Formation of Propanone | 2-Bromobenzyl bromide + acetoacetate or equivalent, base | 3-(2-Bromophenyl)propan-1-one intermediate |

| 3. Morpholine Substitution | 3-(2-Bromophenyl)propan-1-one chloride + morpholine, K2CO3, reflux | This compound |

Experimental Details and Yields

- The nucleophilic substitution step with morpholine typically achieves moderate to good yields (~60-70%) based on literature analogs.

- Reaction monitoring is performed by thin-layer chromatography (TLC), and product purity is confirmed by NMR and mass spectrometry.

- Purification is generally achieved by column chromatography using eluents such as hexane/ethyl acetate mixtures.

Solubility and Formulation Notes

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Bromination reagent | N-Bromosuccinimide (NBS) |

| Radical initiator | Benzoyl peroxide |

| Solvent for bromination | Carbon tetrachloride (CCl4) |

| Intermediate formation | Friedel-Crafts acylation or alkylation |

| Morpholine substitution | Morpholine, K2CO3, reflux, aprotic solvent |

| Typical yield (morpholine step) | 60-70% |

| Purification method | Column chromatography (hexane/ethyl acetate) |

| Characterization | NMR, MS, TLC |

Research Findings and Considerations

- Morpholine substitution on propanone derivatives is a well-established method for introducing the morpholine ring, providing compounds with potential biological activity.

- Bromination at the ortho position is efficiently achieved with NBS under radical conditions, allowing regioselective functionalization.

- The choice of solvent and base in the substitution step critically affects yield and purity.

- Purification and characterization protocols are standardized, ensuring reproducibility across different laboratories.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Bromophenyl)-1-morpholinopropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Bromophenyl)-1-morpholinopropan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 3-(2-Bromophenyl)-1-morpholinopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the morpholinopropanone backbone can influence the compound’s overall activity and stability. Detailed studies on its molecular pathways can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

3-(1-(Di-tert-Butylphosphino)-1H-indol-3-yl)-1-morpholinopropan-1-one (1q)

- Structure : Replaces the 2-bromophenyl group with a phosphine-substituted indole.

- Synthesis: Prepared via reaction of 3-(1H-indol-3-yl)-1-morpholinopropan-1-one with di-tert-butylchlorophosphine (67% yield) .

- Key Differences : The phosphine group enhances utility in catalysis (e.g., rhodium-catalyzed reactions), whereas the bromophenyl group in the target compound may limit such applications due to steric hindrance.

3-((5,7-Difluoro-3-hydroxy-1,1-dimethylbenzo[c][1,2,5]oxasilaborol-6-yl)thio)-1-morpholinopropan-1-one (8)

- Structure : Features a thio-linked benzosiloxaborole group instead of bromophenyl.

- Synthesis: Synthesized via coupling of 1-morpholinoprop-2-en-1-one with a thiol-functionalized benzosiloxaborole (85% yield) .

3-(5-Amino-1H-1,2,4-triazol-3-yl)-1-morpholinopropan-1-one (5a)

- Structure : Substitutes bromophenyl with a triazole ring.

- Synthesis: Microwave-assisted reaction of N-guanidinosuccinimide with morpholine (25 min, 170°C) .

- Key Differences: The triazole group enables hydrogen bonding (N–H donors) and coordination chemistry, unlike the non-polar bromophenyl group.

Bromophenyl-Containing Analogues

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

- Structure: A β-amino ketone with bromoanilino and chlorophenyl groups.

- Properties : Exhibits intermolecular N–H⋯O hydrogen bonding, forming centrosymmetric dimers (R₂²(12) rings) .

- Key Differences: The amino group enables hydrogen bonding, while the target compound’s morpholine oxygen may participate in weaker interactions.

3-(2-Bromophenyl)propan-1-ol

- Structure: Replaces the morpholinone ketone with a primary alcohol.

- Synthesis : Reduction of 3-(2-bromophenyl)propionic acid (95% yield) .

- Key Differences : The alcohol group increases hydrophilicity and reduces thermal stability compared to the ketone.

Electronic and Steric Effects of Substituents

- Bromine Position : Compounds with bromine at the 3- or 4-position (e.g., CAS 898760-51-5 and 898761-72-3) show reduced similarity (0.85–0.87) to the target compound’s 2-bromophenyl group, highlighting steric and electronic differences .

- Trifluoromethyl Analogues : 1-(4-Bromo-2-(trifluoromethyl)phenyl)propan-1-one (CAS 1251389-42-0) combines bromine and CF₃ groups, enhancing electron-withdrawing effects compared to the target compound .

Comparative Data Table

Research Findings and Implications

- Synthetic Flexibility: The morpholinopropanone backbone is adaptable to diverse substituents (e.g., phosphines, triazoles), enabling tailored electronic and steric profiles .

- Hydrogen Bonding: Bromophenyl derivatives without hydrogen-bonding donors (e.g., target compound) may exhibit weaker intermolecular interactions compared to amino- or hydroxyl-containing analogues .

- Catalytic Potential: Phosphine-containing morpholinones (e.g., 1q) outperform the target compound in catalysis due to metal-coordination sites, suggesting bromophenyl derivatives may require further functionalization for similar applications .

Biologische Aktivität

3-(2-Bromophenyl)-1-morpholinopropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article explores its synthesis, pharmacological properties, and biological activity based on various studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of morpholine derivatives with appropriate aryl halides. The structural integrity and purity of synthesized compounds are usually confirmed through spectroscopic methods such as NMR and mass spectrometry.

Anticonvulsant Activity

A study conducted by Singh et al. (2022) evaluated the anticonvulsant properties of this compound (referred to as compound 3f in their research). The compound was tested using the maximal electroshock-induced seizures (MES) model in rats. Results indicated that 3f exhibited significant anticonvulsant activity at doses of 30 mg/kg and higher, showing effectiveness at both 0.5 hours and 4 hours post-administration. In contrast, other compounds in the study displayed varying degrees of activity, with 3f standing out as particularly potent .

Neurotoxicity Assessment

Neurotoxicity was assessed using the rotarod method, which measures motor coordination. While all compounds tested exhibited some neurotoxic effects at the highest dose (300 mg/kg), 3f showed a favorable safety profile at lower doses, indicating its potential for further development as a therapeutic agent without significant neurotoxic side effects .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of the bromophenyl group significantly enhances the biological activity of the morpholinopropanone structure. The electron-withdrawing nature of the bromine atom may contribute to increased binding affinity at target sites within the central nervous system, thereby enhancing anticonvulsant effects .

Case Study: Efficacy in Epilepsy Models

In a preclinical model of epilepsy, compounds similar to this compound were shown to reduce seizure frequency and duration significantly. This effect is attributed to modulation of neurotransmitter systems involved in seizure propagation, including GABAergic mechanisms .

Comparative Analysis

The following table summarizes key findings regarding various morpholinopropanone derivatives, including their biological activities:

| Compound Name | Anticonvulsant Activity | Neurotoxicity Level | Notes |

|---|---|---|---|

| This compound | High | Low at 30 mg/kg | Most effective in MES model |

| 1-(4-benzhydrylpiperazin-1-yl)-3-(dimethyl amino) propan-1-one | Poor | Moderate | Minimal efficacy observed |

| 1-(4-benzhydrylpiperazin-1-yl)-3-(piperidin-1-yl) propan-1-one | None | High | No anticonvulsant activity |

Q & A

Q. Basic

- 1H/13C NMR : Distinct signals for the bromophenyl (δ 7.2–7.8 ppm) and morpholine protons (δ 3.4–3.7 ppm) confirm connectivity .

- IR Spectroscopy : Peaks at ~1645 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–Br) validate functional groups .

- Mass Spectrometry : HRMS (ESI) provides accurate molecular ion matching (e.g., [M+H]+ calcd. within 0.4 m/z error) .

Advanced

Contradictions in crystallographic data (e.g., non-merohedral twinning) can arise during X-ray analysis. Using SHELX programs for structure refinement, particularly SHELXL for high-resolution data, mitigates errors by optimizing hydrogen-bonding networks and thermal parameters .

How does the compound’s structure affect its role in catalytic systems, such as Rh-mediated C–H activation?

Advanced

In Rh-catalyzed reactions, the morpholine group stabilizes transient Rh(III) intermediates via lone-pair coordination, enhancing catalytic turnover. The 2-bromophenyl moiety directs ortho-arylation by pre-organizing the substrate-metal complex. Experimental studies show that substituting morpholine with bulkier amines (e.g., piperidine) reduces yields by 30–40%, highlighting its unique electronic and steric profile .

What strategies are recommended for resolving synthetic byproducts or impurities in this compound?

Q. Advanced

- Chromatographic separation : Use gradient elution (hexane → ethyl acetate) to isolate byproducts like dehalogenated derivatives.

- Crystallographic screening : Co-crystallize with co-formers (e.g., carboxylic acids) to identify stable polymorphs .

- Reaction monitoring : In-situ FTIR or HPLC tracks intermediate formation, allowing real-time adjustments to stoichiometry or temperature .

How can computational methods aid in predicting the compound’s interactions with biological targets?

Advanced

Density Functional Theory (DFT) calculations predict binding affinities by modeling interactions between the morpholine oxygen and protein active sites (e.g., kinase ATP pockets). Molecular dynamics simulations reveal that the bromophenyl group enhances hydrophobic interactions, while morpholine participates in hydrogen bonding . Experimental validation via SPR (Surface Plasmon Resonance) confirms computed Kd values within ±15% error .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

- Solvent selection : Transitioning from THF to safer solvents (e.g., 2-MeTHF) reduces toxicity but may lower yields by 10–15% .

- Catalyst recycling : Immobilizing Rh catalysts on silica supports improves recovery but requires precise ligand tuning to prevent leaching.

- Purity standards : Implementing PAT (Process Analytical Technology) ensures consistency in polymorphic forms critical for bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.